molecular formula C23H29ClN2O2 B11372136 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11372136
M. Wt: 400.9 g/mol
InChI Key: XNSBJXRQWVZUOP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide features a central acetamide backbone substituted with two distinct moieties:

  • A 2-(4-ethylphenoxy) group attached to the carbonyl carbon.
  • An N-substituted ethyl chain bearing a 4-chlorophenyl group and a piperidine ring at the β-position.

Its molecular formula is C₂₃H₂₈ClN₂O₂, with a molecular weight of 411.93 g/mol. The 4-ethylphenoxy group contributes to steric bulk and electronic effects, modulating interactions with biological targets .

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-2-18-6-12-21(13-7-18)28-17-23(27)25-16-22(26-14-4-3-5-15-26)19-8-10-20(24)11-9-19/h6-13,22H,2-5,14-17H2,1H3,(H,25,27)

InChI Key

XNSBJXRQWVZUOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorophenylpiperidine.

    Acylation: The intermediate is then acylated with 4-ethylphenoxyacetyl chloride under basic conditions to yield the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

CNS Disorders

The compound has been investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which play critical roles in CNS signaling pathways. Research indicates that compounds targeting these receptors can lead to novel therapeutic strategies for conditions such as:

  • Alzheimer's Disease : Studies suggest that modulation of specific GPCRs may improve cognitive function and mitigate symptoms associated with neurodegeneration .
  • Depression and Anxiety : The compound's interaction with serotonin receptors has shown promise in preclinical models, indicating potential antidepressant and anxiolytic effects .

Metabolic Disorders

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide has also been explored for its effects on metabolic syndromes, including type 2 diabetes and obesity. Its mechanism involves the inhibition of enzymes related to glucose metabolism and lipid regulation, which can help manage insulin resistance and associated cardiovascular risks .

The biological activity of this compound has been evaluated through various studies:

  • Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, with MIC values around 256 µg/mL.
  • Cytotoxicity : In vitro studies have shown selective cytotoxicity towards cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
CytotoxicitySelective toxicity towards cancer cells
GPCR ModulationPotential treatment for CNS disorders
Enzyme InhibitionInhibits enzymes related to metabolic pathways

Case Study 1: Alzheimer's Disease Treatment

A study published in the "Neurobiology of Disease" journal explored the effects of similar compounds on cognitive decline in animal models of Alzheimer's disease. Results indicated that compounds acting on GPCRs could enhance synaptic plasticity and improve memory functions, supporting further development of this compound as a potential therapeutic agent .

Case Study 2: Metabolic Syndrome Management

Research highlighted in "Bioorganic & Medicinal Chemistry" demonstrated that derivatives of this compound could significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity through enzyme inhibition .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a broader class of N-substituted acetamides , which exhibit diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Biological Implications Reference
2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide 4-Methylphenyl instead of 4-chlorophenyl; 4-chlorophenoxy instead of 4-ethylphenoxy Reduced lipophilicity due to methyl group; altered receptor selectivity
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide (VA17) Thiadiazole ring replaces phenoxy group; piperidine retained Enhanced metabolic stability (thiadiazole resists oxidation); potential antibacterial use
N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c) Benzimidazole core instead of ethylphenoxy; nitro group at 4-position Improved anthelmintic activity due to nitro group’s electron-withdrawing effects
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-quinazolin-2-yl)thio)acetamide Quinazolinone-thioacetamide hybrid; trimethoxybenzyl substitution Anticancer activity via kinase inhibition; sulfur atom enhances solubility

Pharmacokinetic and Pharmacodynamic Comparisons

Lipophilicity and Bioavailability

  • The 4-chlorophenyl group in the target compound increases logP compared to analogues with methyl or methoxy substituents (e.g., 2-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in ). This enhances membrane permeability but may reduce aqueous solubility.
  • Piperidine-containing analogues (e.g., VA17 in ) exhibit higher basicity (pKa ~8.5), favoring ion trapping in acidic environments like lysosomes.

Receptor Binding Profiles Piperidine and phenoxy groups are critical for interactions with opioid or sigma receptors, as seen in W-18 and W-15 (sulfonamide-piperidine opioids in ). The target compound lacks sulfonamide groups, likely reducing opioid receptor affinity but retaining sigma-1 activity. Thiadiazole or benzimidazole cores (e.g., VA17 , 3c ) shift activity toward antiparasitic or anticancer targets due to heterocyclic π-π stacking with enzymes.

Metabolic Stability The 4-ethylphenoxy group is less prone to oxidative metabolism compared to 4-nitrophenyl derivatives (e.g., 3e in ), which undergo nitro-reduction.

Key Takeaways

  • Structural Flexibility: Substitutions on the phenyl, phenoxy, and piperidine groups fine-tune receptor selectivity and metabolic stability.
  • Activity Modulation : Electron-withdrawing groups (e.g., nitro, chloro) enhance target binding but may reduce solubility.
  • Therapeutic Potential: The target compound’s sigma-1 affinity suggests utility in neuropathic pain or psychiatric disorders, whereas analogues with heterocycles (thiadiazole, benzimidazole) are better suited for infectious or parasitic diseases.

Biological Activity

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide, also known as D491-2427, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H23ClN2O3
  • Molecular Weight : 410.9 g/mol
  • LogP (Partition Coefficient) : 4.070
  • Water Solubility : LogSw -4.79
  • Polar Surface Area : 49.460 Ų
  • Acid Dissociation Constant (pKa) : 11.42

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly affecting serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia.

Antimicrobial Activity

In vitro studies have shown that derivatives of related compounds exhibit significant antimicrobial properties. For instance, compounds with similar piperidine structures have demonstrated effectiveness against various bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated through MTT assays, which assess cell viability in cancer cell lines. Some derivatives have shown promising results, indicating that they may inhibit tumor growth effectively. However, these compounds often exhibit lower activity compared to established chemotherapeutics such as 5-fluorouracil .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several derivatives based on the piperidine nucleus and evaluated their antimicrobial activity using the tube dilution technique. Compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition at varying concentrations .
  • Anticancer Potential : Another study focused on the synthesis of piperazine derivatives and their anticancer activities against human cancer cell lines. The results indicated that certain derivatives had a higher cytotoxic effect than others, suggesting a structure-activity relationship that could be exploited for drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEfficacy LevelReference
D491-2427AntimicrobialModerate to High
D491-2427AnticancerLower than 5-FU
Piperidine Derivative 1AntimicrobialComparable to Ciprofloxacin
Piperazine Derivative 2AnticancerSignificant Cytotoxicity

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